Lenalidomide-5'-CO-C4-alkyne is a derivative of the immunomodulatory drug lenalidomide, which is primarily used in the treatment of multiple myeloma and certain types of lymphoma. This compound incorporates a carbonyl group and an alkyne moiety, enhancing its utility in targeted protein degradation applications. The compound acts as a building block for synthesizing bifunctional molecules that can facilitate the selective degradation of target proteins through the recruitment of E3 ligases.
Lenalidomide-5'-CO-C4-alkyne is commercially available, with suppliers such as Tenova Pharma offering it for research purposes. Its molecular formula is with a molecular weight of approximately 367.405 g/mol. The compound is characterized by a high purity level (≥ 95%) as determined by high-performance liquid chromatography (HPLC) .
This compound falls under the category of small molecules and is classified as a targeted protein degradation agent. It is specifically designed to interact with E3 ligases, which play a crucial role in the ubiquitin-proteasome pathway, facilitating the selective degradation of proteins involved in various diseases.
The synthesis of Lenalidomide-5'-CO-C4-alkyne typically involves several key steps:
The synthetic route often employs copper(I) catalysts to facilitate the CuAAC reaction, which is known for its efficiency in forming triazole linkages between azides and alkynes . The use of mild reaction conditions minimizes by-products, making it an attractive approach for synthesizing complex molecules.
Lenalidomide-5'-CO-C4-alkyne features a complex molecular structure characterized by:
The structural representation can be described using its SMILES notation: O=C(CCCCC#C)NC1=C2CN(C3CCC(=O)NC3=O)C(=O)C2=CC=C1 .
Key structural data include:
Lenalidomide-5'-CO-C4-alkyne participates in several important chemical reactions:
The reactions are typically conducted under controlled conditions to ensure specificity and yield, often employing techniques such as thin-layer chromatography (TLC) to monitor progress.
Lenalidomide-5'-CO-C4-alkyne operates primarily through its role as a ligand for E3 ligases, which are enzymes that facilitate ubiquitination—a process marking proteins for degradation by the proteasome.
This mechanism highlights the potential therapeutic applications in diseases where protein overexpression contributes to pathogenesis, such as cancer.
Lenalidomide-5'-CO-C4-alkyne exhibits typical physical properties associated with small organic compounds:
Key chemical properties include:
Lenalidomide-5'-CO-C4-alkyne has notable applications in scientific research:
Lenalidomide-5'-CO-C4-alkyne (molecular formula: C₂₀H₂₁N₃O₄; MW: 367.41 g/mol) is a derivative of the immunomodulatory drug (IMiD) lenalidomide, engineered with a terminal alkyne moiety linked via a C4-alkyl spacer to the C5' position of the parent molecule’s isoindolinone ring [4] . This modification preserves the core pharmacophore required for Cereblon (CRBN) binding—the glutarimide ring—while enabling additional functionalities. The glutarimide ring inserts into CRBN’s tri-tryptophan pocket (Trp380, Trp386, and Trp400 in human CRBN), forming hydrogen bonds with residues His378 and Trp386 [6] [7]. The isoindolinone ring remains solvent-exposed, facilitating interactions with recruited neosubstrates like IKZF1/3 or CK1α [1] [9].
The "molecular glue" function of Lenalidomide-5'-CO-C4-alkyne arises from its capacity to stabilize otherwise transient interactions between CRBN and target proteins. X-ray crystallography studies of analogous IMiD-CRBN complexes reveal that the compound acts as a bifunctional interface: the glutarimide moiety anchors to CRBN, while the solvent-exposed isoindolinone and alkyne tail provide a surface for neosubstrate engagement [2] [7]. This dual binding induces conformational changes in CRBN’s C-terminal domain, creating a new hydrophobic interface complementary to β-hairpin loops in substrates like CK1α [2].
Table 1: Key Structural Interactions in CRBN-Lenalidomide-5'-CO-C4-alkyne Complex
| CRBN Residue | Interaction Type | Functional Role |
|---|---|---|
| Trp386 | Van der Waals | Glutarimide ring stabilization |
| His378 | Hydrogen bonding | Glutarimide carbonyl interaction |
| Tyr402 | Hydrophobic packing | Alkyne moiety accommodation |
| Phe404 | Conformational shift | Neosubstrate docking surface |
Lenalidomide-5'-CO-C4-alkyne hijacks the CRL4ᶜᴿᴮᴺ ubiquitin ligase complex (comprising CUL4, RBX1, DDB1, and CRBN) to redirect its substrate specificity. The unmodified complex typically targets endogenous proteins like MEIS2 for ubiquitination [6] [7]. However, upon binding Lenalidomide-5'-CO-C4-alkyne, CRBN undergoes allosteric changes that enable recruitment of non-physiological "neosubstrates," including:
Mechanistically, the compound enables CRBN to act as a bridge between the E3 ligase and neosubstrates. The ubiquitination process involves:
Table 2: Neosubstrates Degraded via Lenalidomide-5'-CO-C4-alkyne-Mediated Recruitment
| Neosubstrate | Biological Role | Disease Context | Binding Affinity (Kd) |
|---|---|---|---|
| IKZF3 (Aiolos) | Transcriptional repressor of IL-2 | Multiple myeloma | ~250 nM [8] |
| CK1α | Regulator of p53/β-catenin | del(5q) MDS | ~180 nM [2] |
| IKZF1 (Ikaros) | T-cell development | Lymphoid malignancies | ~200 nM [10] |
The alkyne group (-C≡C-H) appended to Lenalidomide-5'-CO-C4-alkyne serves two primary biochemical functions:
Biophysical assays demonstrate that the alkyne moiety does not alter the enantioselectivity of CRBN binding. Like native lenalidomide, the (S)-enantiomer of Lenalidomide-5'-CO-C4-alkyne exhibits ~10-fold stronger binding to CRBN than the (R)-enantiomer due to optimized glutarimide ring positioning in the tri-Trp pocket [9]. However, the alkyne enhances molecular rigidity, potentially stabilizing ternary complexes with neosubstrates like IKZF1/3.
Table 3: Applications Enabled by the Alkyne Moiety
| Application | Method | Utility |
|---|---|---|
| Chemoproteomic profiling | CuAAC-azide affinity probes | Identify novel CRBN neosubstrates |
| PROTAC development | Conjugation to target ligands | Degrade "undruggable" oncoproteins (e.g., BRD4) |
| Competitive binding assays | Fluorescent azide tags | Quantify CRBN-compound interactions |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: